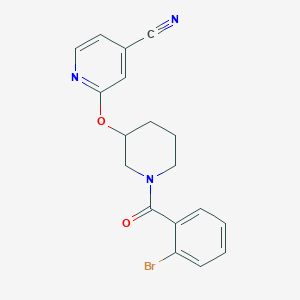

2-((1-(2-Bromobenzoyl)piperidin-3-yl)oxy)isonicotinonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Piperidones, which are precursors to the piperidine ring, serve as the foundation for the synthesis of BBPIN . They are of particular interest due to their unique biochemical properties . The synthesis of position isomeric piperidones and their derivatives has been a focus of considerable efforts .Molecular Structure Analysis

The molecular structure of BBPIN is represented by the formula C17H14BrN3O2 .Scientific Research Applications

Synthesis and Chemical Applications

- Synthesis of Piperidine-based Derivatives: A study highlighted the synthesis of piperidine-based derivatives, including those with structures similar to 2-((1-(2-Bromobenzoyl)piperidin-3-yl)oxy)isonicotinonitrile, demonstrating significant anti-arrhythmic activity. This showcases the compound's potential in developing new pharmacological agents (Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009).

- Antibacterial Study: Research on N-substituted derivatives of piperidin-4-yl compounds has shown moderate to significant antibacterial activity, suggesting the utility of such compounds in antibacterial drug development (Khalid et al., 2016).

- Regioselectivity in Synthesis: A study on nitrile oxide versus nitrone in intramolecular 1,3-dipolar cycloadditions towards aminopiperidinecarboxylates synthesis suggests applications in creating diverse and functional chemical scaffolds for further research and development (Würdemann & Christoffers, 2013).

Biological Activities and Potential Applications

- Herbicide Resistance: Research into the detoxification gene bxn from Klebsiella ozaenae, which converts bromoxynil into a non-toxic metabolite, shows potential applications in creating herbicide-resistant transgenic plants. This demonstrates the broader implications of chemical compounds in agricultural biotechnology (Stalker, McBride, & Malyj, 1988).

- S1P1 Receptor Agonist Synthesis: A potent and selective isoxazole-containing S1P1 receptor agonist, highlighting the compound's role in synthesizing molecules with specific biological activities, was synthesized using a process that emphasizes the potential for the development of new therapeutic agents (Hou et al., 2017).

Properties

IUPAC Name |

2-[1-(2-bromobenzoyl)piperidin-3-yl]oxypyridine-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrN3O2/c19-16-6-2-1-5-15(16)18(23)22-9-3-4-14(12-22)24-17-10-13(11-20)7-8-21-17/h1-2,5-8,10,14H,3-4,9,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQXFQCZHGYBBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=CC=C2Br)OC3=NC=CC(=C3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methyl-3-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2371435.png)

![(2Z)-2-[(2,4-dichlorophenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide](/img/structure/B2371436.png)

![N-(1-cyanocyclobutyl)-3-[5-(2,4-difluorophenyl)-1,3-oxazol-2-yl]-N-methylpropanamide](/img/structure/B2371437.png)

![N-(2-chloro-4-methylphenyl)-2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2371441.png)

![(E)-2-cyano-N-(4-nitrophenyl)-3-(3-phenylbenzo[c]isoxazol-5-yl)acrylamide](/img/structure/B2371442.png)

![N-(2-chlorophenyl)-2-((3-isopentyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2371445.png)

![6-(4-fluorobenzyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2371446.png)

![1-[5-(benzyloxy)-2,4-dichlorophenyl]-1H-imidazole-2-thiol](/img/structure/B2371447.png)

![2-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B2371448.png)